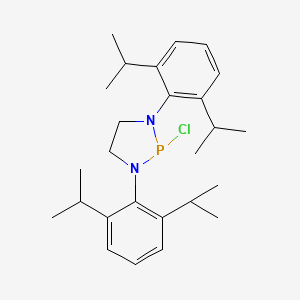

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine

Description

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine (hereafter referred to as Cl-Diazaphospholidine) is a five-membered N-heterocyclic phosphine (NHP) with a tetracoordinate phosphorus center. The phosphorus atom is bonded to two nitrogen atoms from the chelating diamine backbone, a chlorine atom, and an oxygen atom in its oxidized form (2-oxide derivative) . The bulky 2,6-diisopropylphenyl (Dipp) substituents impart significant steric hindrance, twisting the aromatic rings away from the central heterocycle (torsion angles: −75.66° and 83.39°) . This steric bulk influences both molecular conformation and intermolecular interactions, such as C–H⋯O hydrogen bonds and C–H⋯π contacts in the crystal lattice .

Synthesis: The compound is synthesized via reaction of phosphoryl chloride (POCl₃) with N,N′-bis(2,6-diisopropylphenyl)ethane-1,2-diamine in tetrahydrofuran (THF), using N-methylmorpholine as an auxiliary base to neutralize HCl byproducts. The reaction yields 66% of the product, which crystallizes in the monoclinic space group P2₁/n .

Properties

IUPAC Name |

2-chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,3,2-diazaphospholidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38ClN2P/c1-17(2)21-11-9-12-22(18(3)4)25(21)28-15-16-29(30(28)27)26-23(19(5)6)13-10-14-24(26)20(7)8/h9-14,17-20H,15-16H2,1-8H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOXQIZBBMCFUBH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N2CCN(P2Cl)C3=C(C=CC=C3C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38ClN2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30479503 | |

| Record name | 2-Chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,3,2-diazaphospholidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

445.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

314730-65-9 | |

| Record name | 2-Chloro-1,3-bis[2,6-di(propan-2-yl)phenyl]-1,3,2-diazaphospholidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30479503 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Reaction of N,N′-Bis(2,6-diisopropylphenyl)ethane-1,2-diamine with Phosphoryl Chloride

- The diamine, N,N′-bis(2,6-diisopropylphenyl)ethane-1,2-diamine, is reacted with phosphoryl chloride (POCl3) in the presence of an auxiliary base such as N-methylmorpholine.

- The base serves to neutralize the HCl generated during the reaction.

- The reaction is typically carried out by adding the phosphoryl chloride dropwise to a cooled diamine solution, followed by stirring at low temperature and then warming to room temperature over an extended period.

Reaction Conditions and Procedure:

| Step | Details |

|---|---|

| Reactants | N,N′-bis(2,6-diisopropylphenyl)ethane-1,2-diamine, POCl3, N-methylmorpholine |

| Solvent | Not explicitly stated, typically anhydrous organic solvents like THF or pentane/THF mixtures |

| Temperature | Initial cooling to ~195 K (-78°C), then gradual warming to room temperature |

| Reaction Time | Stirring for 60 minutes at low temperature, then 2 days at room temperature |

| Work-up | Drying in vacuo, extraction with pentane:THF (3:2), filtration through Celite, solvent removal |

| Yield | Approximately 66% isolated yield |

- The reaction mixture changes color from colorless to pale yellow, indicating product formation.

- The product crystallizes as a faintly yellow powder.

- The phosphorus center in the product is tetracoordinate, ligated by the chelating diamine, a double bonded oxygen, and a chlorine atom.

- P—N bond lengths: 1.6192–1.6348 Å

- P—O bond length: 1.4652 Å

- P—Cl bond length: 2.0592 Å

- The heterocyclic ring adopts a half-chair conformation.

Reference: Detailed crystallographic and synthetic data are reported by a study published in 2017, which provides a robust synthetic protocol and structural confirmation by X-ray crystallography.

Preparation via Metalation of Oxalamidine Followed by Reaction with Phosphorus Trichloride (PCl3)

- An oxalamidine precursor is doubly metalated using butyl lithium at low temperature (-78°C).

- The metalated intermediate is then reacted with phosphorus trichloride (PCl3) to yield the 2-chloro-1,3,2-diazaphospholidine derivative.

- This method is notable for producing a product with an unusually short P–Cl bond.

Reaction Conditions and Procedure:

| Step | Details |

|---|---|

| Reactants | Oxalamidine derivative, butyl lithium (2.4 eq.), PCl3 (1.2 eq.) |

| Solvent | Tetrahydrofuran (THF) |

| Temperature | Initial cooling to -78°C for metalation, then warming to room temperature, cooled again to -78°C for PCl3 addition |

| Reaction Time | Stirring 20 minutes at room temperature post-metalation, then reaction with PCl3 |

| Work-up | Not fully detailed, but involves standard isolation and purification |

| Yield | Not explicitly stated in the summary |

- The reaction mixture color changes immediately to yellow upon PCl3 addition.

- The product shows a very short P–Cl bond, indicating strong bonding and stability.

- The presence of exocyclic imino groups stabilizes the P–Cl bond and destabilizes potential phosphenium cations.

- The product is characterized by elemental analysis, IR spectroscopy (notably NH and C=N stretches), and mass spectrometry.

Reference: This synthetic route and characterization are detailed in a 2012 ARKAT publication focusing on 2-chloro-1,3,2-diazaphospholidine-4,5-diimine derivatives.

Additional Notes on Derivative Preparation and Reactivity

- The 2-chloro compound serves as a precursor for further functionalization, such as substitution with azide ions to form 2-azido derivatives.

- For example, reaction with sodium azide in tetrahydrofuran with catalytic lithium chloride converts the chloro compound to the azido derivative, demonstrating the synthetic utility of the chloro species.

Reference: This transformation and related structural data are reported in a 2014 study from Saint Mary's University.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines, alcohols, or thiols, leading to the formation of new phosphorus-nitrogen or phosphorus-oxygen bonds.

Oxidation Reactions: The phosphorus center can be oxidized to form phosphine oxides or phosphonates, depending on the oxidizing agent used.

Coordination Reactions: The compound can act as a ligand, coordinating to transition metals and forming metal-phosphorus complexes.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under mild conditions with the presence of a base.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.

Coordination Reactions: Transition metal salts or complexes are used, often in the presence of a suitable solvent and under inert atmosphere.

Major Products Formed

Substitution Reactions: Products include phosphoramidates, phosphorothioates, and phosphorites.

Oxidation Reactions: Products include phosphine oxides and phosphonates.

Coordination Reactions:

Scientific Research Applications

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine has found applications in various fields of scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of phosphorus-nitrogen bonds and as a ligand in coordination chemistry.

Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of novel drugs targeting specific enzymes or receptors.

Industry: It is used in the synthesis of advanced materials, including polymers and catalysts, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine involves its ability to form stable phosphorus-nitrogen bonds and coordinate to metal centers. The bulky 2,6-diisopropylphenyl groups provide steric protection, enhancing the stability of the compound and its derivatives. The compound can interact with various molecular targets, including enzymes and receptors, through its phosphorus center, leading to potential biological activities.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Geometry and Reactivity

Cl-Diazaphospholidine is part of a broader class of 1,3,2-diazaphospholidines. Key structural analogs include:

a) 1,3-Di(p-tolyl)-2-chloro-1,3,2-diazaphospholidine-2-oxide (CSD: WASFEC)

- Substituents : Smaller p-tolyl (4-methylphenyl) groups instead of Dipp.

- Structural Impact : Reduced steric hindrance leads to tighter crystal packing. The P–N bond lengths (~1.63–1.65 Å) are slightly longer than in Cl-Diazaphospholidine (1.619–1.635 Å), likely due to less electron-donating effects from the methyl groups .

- Applications : Less effective as a ligand in bulky metal complexes due to diminished steric protection.

b) 2-Azido-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine

- Synthesis : Prepared by substituting Cl in Cl-Diazaphospholidine with sodium azide (NaN₃) .

- Structural Changes : The P–Cl bond (2.059 Å) is replaced by a shorter P–N₃ bond (~1.70 Å), altering the phosphorus coordination geometry. The azide group enhances reactivity in click chemistry and photolytic applications .

c) Fluorine-Substituted Analogs (CSD: SIVJEN)

Database Survey of Related Structures

The Cambridge Structural Database (CSD) highlights three key analogs:

WASFEC/SIVJEN : Smaller aryl substituents reduce steric bulk but enhance solubility.

NUMBAY : A bicyclic NHP with fused cyclohexyl rings, offering rigid geometry for asymmetric catalysis .

Biological Activity

2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine is a phospholidine compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article discusses its structure, synthesis, biological properties, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure characterized by the presence of a diazaphospholidine ring and bulky 2,6-diisopropylphenyl substituents. Its molecular formula is with a molecular weight of approximately 459.5 g/mol. The presence of chlorine and nitrogen atoms in the structure contributes to its reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C27H36ClN2 |

| Molecular Weight | 459.5 g/mol |

| CAS Number | 1228185-09-8 |

| IUPAC Name | 2-chloro-1,3-bis(2,6-diisopropylphenyl)-1H-imidazol-3-ium chloride |

| Purity | >97% |

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors under controlled conditions. The process may include the formation of imidazolium salts followed by chlorination to yield the final product.

Antimicrobial Properties

Research indicates that compounds containing diazaphospholidine structures exhibit significant antimicrobial activity. Studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains. For instance, a study reported that related imidazolium salts demonstrated effective inhibition against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell membranes.

Anticancer Activity

Preliminary investigations suggest potential anticancer properties for compounds related to this compound. In vitro studies have indicated that these compounds can induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and mitochondrial dysfunction.

Enzyme Inhibition

The compound has also been studied for its role as an enzyme inhibitor. Specific derivatives have been shown to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism. This inhibition could lead to increased bioavailability of certain therapeutic agents but also raises concerns regarding drug interactions.

Case Studies

- Antimicrobial Efficacy : A study published in the Journal of Medicinal Chemistry evaluated various imidazolium salts for their antimicrobial properties. The results indicated that compounds with bulky substituents like those in this compound exhibited enhanced activity against resistant bacterial strains .

- Cancer Research : A research article in Cancer Letters highlighted the cytotoxic effects of phospholidine derivatives on breast cancer cells. The study demonstrated that these compounds could significantly reduce cell viability and induce apoptosis through caspase activation .

- Enzyme Interaction Studies : Research published in Drug Metabolism and Disposition explored the interaction of phospholidine derivatives with cytochrome P450 enzymes. It was found that certain modifications to the diazaphospholidine structure led to varying degrees of enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing 2-Chloro-1,3-bis(2,6-diisopropylphenyl)-1,3,2-diazaphospholidine?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or ligand exchange reactions. For example:

- Route 1 : Reacting 1,3-bis(2,6-diisopropylphenyl)imidazolinium precursors with SOCl₂ or POCl₃ in tetrahydrofuran (THF) at low temperatures (-78°C to 0°C), followed by warming to room temperature and purification via hexane extraction .

- Route 2 : Using phosphorus trichloride (PCl₃) with N,N’-diisopropylethylenediamine in hexane under reflux, yielding the product after 24 hours .

- Workup : Solvent removal under reduced pressure, filtration, and crystallization at low temperatures (-20°C) are standard steps .

Q. How is the crystal structure of this compound characterized?

- Methodological Answer : X-ray crystallography with SHELX software (e.g., SHELXL for refinement) is commonly employed. Key structural features include:

- Conformation : The imidazole ring adopts a half-chair conformation with a distorted trigonal-planar geometry at the phosphorus center .

- Bond Angles : N–C–Cl angles average 122.6°, and N–C–N angles are ~114.8° .

- Intermolecular Interactions : Weak C–H⋯F hydrogen bonds and short Cl⋯F/F⋯F contacts (<2.94 Å) stabilize the crystal lattice .

Q. What is the role of this compound in fluorination reagent design (e.g., PhenoFluor)?

- Methodological Answer : The compound serves as a precursor for air-stable fluorination reagents. For example:

- PhenoFluor Mixture : Combining the chloride salt with CsF (1:2 molar ratio) enhances stability and enables deoxyfluorination of alcohols without isolating intermediates. This method avoids reducing agents and tolerates diverse functional groups .

- Reaction Protocol : Reactions are conducted in anhydrous THF or dichloromethane at room temperature, with yields comparable to traditional fluorinating agents .

Advanced Research Questions

Q. How do steric effects from the 2,6-diisopropylphenyl groups influence reactivity?

- Methodological Answer : The bulky substituents:

- Limit Nucleophilic Attack : Steric hindrance directs reactivity to less hindered sites, favoring selective substitutions (e.g., azidation or cyclopentadienyl ligand formation) .

- Stabilize Intermediates : Bulky groups stabilize phosphorus-centered radicals and zwitterionic intermediates during halogen exchange reactions .

- Example : In reactions with NaCp (cyclopentadienide), steric shielding prevents dimerization, enabling isolation of monomeric Cp-phospholidine derivatives .

Q. What crystallographic challenges arise with this compound, and how are they resolved?

- Methodological Answer : Common challenges include:

- Disordered Atoms : CF₃ groups in counterions may exhibit four-site disorder, requiring split refinement in SHELXL .

- Weak Diffraction : High-resolution data (≤0.8 Å) and twin refinement (e.g., using TWIN/BASF commands in SHELXL) improve accuracy for twinned crystals .

- Data Collection Tip : Low-temperature (e.g., 100 K) data collection minimizes thermal motion artifacts .

Q. How does this compound participate in transition-metal catalysis or ligand design?

- Methodological Answer : It acts as a precursor for N-heterocyclic carbene (NHC) ligands:

- Ligand Synthesis : Reacting with NaBH₄ in acetonitrile yields borane complexes, which can coordinate to metals like palladium for cross-coupling catalysis .

- Catalytic Testing : Ligands derived from this compound are evaluated in Suzuki-Miyaura reactions using [Pd(allyl)Cl]₂ as a precursor, with yields monitored via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.